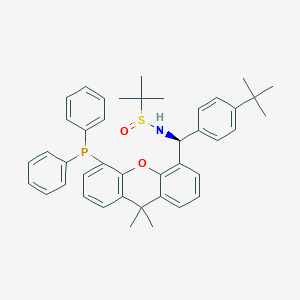

(Rs)-n-((s)-(4-(tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide

Description

The compound (Rs)-N-((S)-(4-(tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative featuring a xanthene backbone modified with tert-butyl, diphenylphosphanyl, and sulfinamide functional groups. This structure confers unique stereoelectronic properties, making it valuable in asymmetric catalysis and pharmaceutical synthesis. Its molecular formula is C₄₂H₄₆NO₂PS, with a molecular weight of 659.9 g/mol . The stereochemistry (R/S configuration) at the sulfinamide and xanthene-linked carbon centers is critical for its enantioselective interactions in catalytic systems.

Properties

IUPAC Name |

N-[(S)-(4-tert-butylphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H46NO2PS/c1-40(2,3)30-27-25-29(26-28-30)37(43-47(44)41(4,5)6)33-21-15-22-34-38(33)45-39-35(42(34,7)8)23-16-24-36(39)46(31-17-11-9-12-18-31)32-19-13-10-14-20-32/h9-28,37,43H,1-8H3/t37-,47?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTIVTACNRPUBZ-WFXJVPPASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)C(C)(C)C)NS(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=C(C=C6)C(C)(C)C)NS(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H46NO2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rs)-n-((s)-(4-(tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, each requiring precise reaction conditions. The process begins with the preparation of the xanthene derivative, followed by the introduction of the diphenylphosphanyl group through a phosphine coupling reaction. The tert-butyl group is then added via a Friedel-Crafts alkylation. Finally, the sulfinamide moiety is introduced through a sulfinylation reaction, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions. Additionally, the purification of the final product would be streamlined through advanced chromatographic techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(Rs)-n-((s)-(4-(tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the sulfinamide group to a sulfide or thiol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced sulfur-containing derivatives.

Scientific Research Applications

Catalysis

The compound serves as a ligand in transition metal-catalyzed reactions. Its diphenylphosphanyl group allows it to form stable complexes with metals such as palladium and platinum, enhancing the efficiency of catalysis in organic transformations. For instance, it has been utilized in cross-coupling reactions and other processes requiring precise control over reaction pathways.

Key Points:

- Acts as a ligand in transition metal catalysis.

- Enhances reaction efficiency and selectivity.

- Useful in cross-coupling reactions.

Organic Synthesis

In organic chemistry, this sulfinamide is employed as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it a versatile intermediate in the development of pharmaceuticals and agrochemicals.

Applications:

- Synthesis of bioactive compounds.

- Development of new synthetic methodologies.

- Use as an intermediate in drug formulation.

Material Science

The unique structure of (Rs)-N-((S)-(4-(tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide lends itself to applications in material science. Its properties can be tailored for the development of new materials with specific optical or electronic characteristics.

Potential Uses:

- Creation of luminescent materials.

- Development of sensors or electronic devices.

Biological Research

This compound has shown promise in biological applications, particularly in drug discovery and development. Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation in therapeutic contexts.

Research Areas:

- Investigation of pharmacological properties.

- Potential use in targeting specific diseases.

Table 1: Summary of Research Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Catalysis | Ligand for transition metals | Improved yields in cross-coupling reactions |

| Organic Synthesis | Building block for complex molecules | Versatile intermediate for pharmaceutical synthesis |

| Material Science | Development of new materials | Tailored optical/electronic properties |

| Biological Research | Drug discovery and development | Potential interactions with biological targets |

Case Study Example: Catalytic Activity

A study demonstrated that (Rs)-N-((S)-(4-(tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide significantly enhanced the catalytic activity of palladium complexes in Suzuki-Miyaura coupling reactions. The results indicated a notable increase in product yield when using this ligand compared to traditional ligands.

Mechanism of Action

The mechanism of action of (Rs)-n-((s)-(4-(tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, facilitating catalytic processes. The sulfinamide moiety can undergo redox reactions, influencing cellular redox states and signaling pathways. Additionally, the compound’s aromatic rings can participate in π-π interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Key Observations :

- The 3,5-di-tert-butyl-4-methoxyphenyl analog has a higher molecular weight (760.02 g/mol) due to additional alkylation, which may reduce solubility in polar solvents.

Functional Comparisons

- Catalytic Activity : The tert-butyl group in the target compound likely enhances substrate selectivity in asymmetric catalysis compared to smaller substituents (e.g., methoxy in ).

- Solubility : The di-tert-butyl analog may exhibit lower solubility in organic solvents than the target compound due to increased hydrophobicity.

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The evidence lacks explicit data on catalytic efficiency or biological activity. Future studies should correlate substituent effects (e.g., tert-butyl vs. methoxy) with enantiomeric excess (ee) in catalytic reactions.

- Toxicity Profiling : The neurotoxicity assessment methods described in (e.g., Tanimoto coefficients for read-across) could be applied to predict hazards for sulfinamide derivatives.

Biological Activity

The compound (Rs)-N-((S)-(4-(tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide is a sulfinamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications, supported by recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the coupling of a sulfinamide moiety with a phosphanyl-substituted xanthene. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and biological activity. The compound's structure can be described as follows:

- Core Structure : Xanthene derivative with diphenylphosphanyl and sulfinamide functionalities.

- Functional Groups : Tert-butyl group, which contributes to steric hindrance and influences binding interactions.

Antibacterial Properties

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial activity. For instance, hybrids similar to the compound have shown promising results against various bacterial strains.

| Compound | Target Bacteria | Inhibition Zone Diameter (IZD) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 4a | S. typhimurium | 15 mm | 19.24 µg/mL |

| 4d | E. coli | 19 mm | 11.31 µg/mL |

These findings suggest that modifications to the sulfonamide structure can enhance antibacterial efficacy, potentially overcoming resistance mechanisms in bacteria such as E. coli and S. typhimurium .

The biological activity of (Rs)-N-((S)-(4-(tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide may be attributed to its ability to inhibit specific enzymes involved in bacterial metabolism. Molecular docking studies indicate strong binding affinities to key targets involved in bacterial growth and survival .

Study on Cancer Cell Lines

In a related investigation, compounds derived from similar scaffolds were evaluated for their effects on cancer cell lines. Notably, certain derivatives demonstrated selective cytotoxicity against tumorigenic cells while sparing non-tumorigenic counterparts at concentrations as low as 10 µM. This selectivity is crucial for developing targeted cancer therapies .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Studies have shown that its structural features allow it to interact with various enzymes, making it a candidate for further development in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.